molecular formula C12H14O3 B2467473 (E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid CAS No. 151539-38-7

(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid

Cat. No. B2467473
CAS RN: 151539-38-7
M. Wt: 206.241
InChI Key: IOIBAKWPAAWBAN-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid, also known as p-Menth-1-en-9-oic acid, is a natural product found in various plants, including peppermint and eucalyptus. It has gained attention in scientific research due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, modulation of pain pathways, and disruption of bacterial and fungal cell membranes.
Biochemical and Physiological Effects
(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) in immune cells, thereby reducing oxidative stress. Additionally, it has been shown to modulate the activity of various enzymes involved in inflammation and pain pathways. Moreover, it exhibits antibacterial and antifungal activity by disrupting the cell membranes of these microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid in lab experiments is its natural origin, making it a potential candidate for the development of new natural products. Additionally, it has low toxicity and high stability, making it easy to handle and store. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the research on (E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid. One direction is to investigate its potential as a natural product for the development of new antibiotics. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis method of (E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid involves the reaction between p-cymene and acrylic acid. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, to yield the desired product. This method has been optimized to produce high yields of (E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid with purity greater than 95%.

Scientific Research Applications

(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, it has been found to have analgesic effects by modulating pain pathways in the central nervous system. Moreover, it exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-7-11(15-3)9(2)6-10(8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIBAKWPAAWBAN-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1OC)C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.